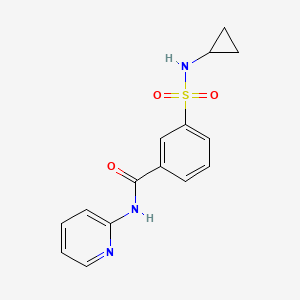![molecular formula C21H19N5O2S B12198545 5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12198545.png)
5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one is a complex organic molecule that features a combination of indole, triazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactionsCommon reagents used in these steps include cyclopropylamine, pyridine-3-carboxylic acid, and various sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups onto the aromatic rings .
Scientific Research Applications
5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one: has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound in drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of 5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can result in various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, triazole-containing molecules, and pyridine-based compounds. Examples include:
Indole-3-acetic acid: A plant hormone with a similar indole core.
1,2,4-Triazole: A simple triazole compound used in various chemical applications.
Pyridine-3-carboxylic acid: A pyridine derivative with applications in organic synthesis.
Uniqueness
The uniqueness of 5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H19N5O2S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-[2-[(4-cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H19N5O2S/c1-12-16-9-13(4-7-17(16)23-20(12)28)18(27)11-29-21-25-24-19(26(21)15-5-6-15)14-3-2-8-22-10-14/h2-4,7-10,12,15H,5-6,11H2,1H3,(H,23,28) |
InChI Key |
UJAAPVSYPFQKMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)C(=O)CSC3=NN=C(N3C4CC4)C5=CN=CC=C5)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12198474.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B12198477.png)
![(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12198479.png)
![(7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12198485.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12198499.png)

![3-[4-(3-chlorophenyl)piperazin-1-yl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12198504.png)
![N-[3-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B12198508.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12198514.png)
![2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12198522.png)
![1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B12198526.png)
![Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12198530.png)
![7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12198533.png)

